molecular formula C24H22N4O2S B4992807 N-{[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-3-propoxybenzamide

N-{[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-3-propoxybenzamide

Cat. No.: B4992807
M. Wt: 430.5 g/mol
InChI Key: STGNXXZMBCTOGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-3-propoxybenzamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have found applications in medicinal chemistry, particularly due to their antiparasitic, fungicidal, anthelmintic, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-3-propoxybenzamide typically involves multiple steps. One common method includes the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to obtain 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-3-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-{[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-3-propoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antiparasitic and antifungal agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of N-{[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-3-propoxybenzamide involves its interaction with specific molecular targets. For instance, benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation. This action can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-3-propoxybenzamide
  • N-{[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide
  • N-{[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-3-ethoxybenzamide

Uniqueness

This compound is unique due to its specific propoxy group, which can influence its solubility, reactivity, and biological activity compared to its analogs with different substituents .

Properties

IUPAC Name

N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-3-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2S/c1-2-14-30-19-7-5-6-17(15-19)23(29)28-24(31)25-18-12-10-16(11-13-18)22-26-20-8-3-4-9-21(20)27-22/h3-13,15H,2,14H2,1H3,(H,26,27)(H2,25,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGNXXZMBCTOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.